N-[1-(pyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(pyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound featuring a piperidine ring substituted with a pyrimidine moiety and a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-(pyrimidin-2-yl)piperidin-3-one, which is then reacted with cyclopropanecarboxylic acid chloride under appropriate conditions to yield the final product . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[1-(pyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine also contain the pyrimidine ring and are used in medicinal chemistry.
Uniqueness
N-[1-(pyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a piperidine ring, pyrimidine moiety, and cyclopropanecarboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H18N4O/c18-12(10-4-5-10)16-11-3-1-8-17(9-11)13-14-6-2-7-15-13/h2,6-7,10-11H,1,3-5,8-9H2,(H,16,18) |
InChI Key |
ZGPFOQZAOIUHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
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